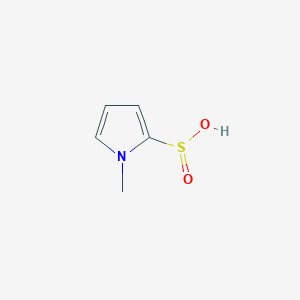

1-Methyl-1H-pyrrole-2-sulfinic acid

Beschreibung

1-Methyl-1H-pyrrole-2-sulfinic acid (C₅H₇NO₂S) is a heterocyclic sulfinic acid derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and a sulfinic acid (-SO₂H) group at the 2-position. Sulfinic acids are characterized by their intermediate oxidation state between thiols (-SH) and sulfonic acids (-SO₃H), making them versatile intermediates in organic synthesis and pharmaceutical chemistry.

Eigenschaften

CAS-Nummer |

790628-95-4 |

|---|---|

Molekularformel |

C5H7NO2S |

Molekulargewicht |

145.18 g/mol |

IUPAC-Name |

1-methylpyrrole-2-sulfinic acid |

InChI |

InChI=1S/C5H7NO2S/c1-6-4-2-3-5(6)9(7)8/h2-4H,1H3,(H,7,8) |

InChI-Schlüssel |

FRXGTTCBYUCRNP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC=C1S(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-methyl-1H-pyrrole-2-sulfinic acid with its analogs:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Methyl-1H-pyrrole-2-sulfinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of sulfinic acid derivatives typically involves introducing the sulfinic acid (-SO2H) group onto a pyrrole ring. For analogous compounds (e.g., trifluoromethyl-pyrrole-carboxylic acids), trifluoromethylation is achieved using agents like trifluoromethyl iodide under basic conditions . Adapting this approach, sulfinic acid introduction may require sulfinating agents (e.g., SO2 under controlled pH) or oxidation of thiol precursors. Key parameters include temperature control (20–60°C), inert atmosphere (to prevent oxidation), and stoichiometric ratios to minimize side reactions like overoxidation to sulfonic acids. Purification via column chromatography or recrystallization is critical for isolating the sulfinic acid form .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 1-Methyl-1H-pyrrole-2-sulfinic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the pyrrole backbone and methyl group. The sulfinic acid proton (-SO2H) appears as a broad singlet near δ 11–13 ppm in DMSO-d6 .

- IR : Strong absorption bands for S=O (1050–1200 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm the sulfinic acid group .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the S-O and C-S bonds, to distinguish sulfinic acid from sulfonamide or sulfonic acid derivatives. For example, S-O bonds in sulfinic acids are typically 1.43–1.49 Å .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of 1-Methyl-1H-pyrrole-2-sulfinic acid in different environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key analyses include:

- Acidity (pKa) : The sulfinic acid group’s acidity (predicted pKa ~1.5–2.5) influences solubility and reactivity in aqueous media.

- Tautomerism : Evaluate stability of sulfinic acid vs. sulfinate anion forms under varying pH using Gibbs free energy comparisons.

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, DMSO), which are optimal for reactions involving nucleophilic substitutions .

Q. How can contradictions in crystallographic data for sulfinic acid derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or space groups often arise from differences in crystallization solvents or measurement temperatures. Strategies include:

- Data Reprocessing : Use SHELXL to refine datasets with updated constraints (e.g., hydrogen bonding networks).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., sulfonamides or carboxylic acids ) to identify outliers.

- High-Resolution Data : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .

Q. What strategies mitigate competing side reactions during the synthesis of 1-Methyl-1H-pyrrole-2-sulfinic acid derivatives?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the sulfinic acid group as a sulfinate ester to prevent oxidation during subsequent steps .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to direct regioselective substitutions on the pyrrole ring .

- In Situ Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before overoxidation occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.